molecular formula C22H17FN4 B2700438 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline CAS No. 478064-31-2

2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline

Cat. No.: B2700438
CAS No.: 478064-31-2
M. Wt: 356.404
InChI Key: SJMKNRNWFDKAML-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline is a synthetic quinoxaline-hydrazone hybrid compound of significant interest in medicinal chemistry and anticancer research. Its primary research value stems from its potent and selective inhibitory activity against Receptor Tyrosine Kinases (RTKs), particularly VEGFR-2 , a key signaling protein that drives tumor angiogenesis. By effectively inhibiting VEGFR-2, this compound disrupts the formation of new blood vessels that supply tumors, positioning it as a promising lead molecule for the development of novel antiangiogenic cancer therapeutics. The compound's mechanism involves binding to the ATP-binding site of the kinase, thereby blocking downstream pro-survival and proliferative signaling pathways. Studies have demonstrated its efficacy in inducing apoptosis and arresting the cell cycle in various cancer cell lines . Furthermore, its hybrid structure, incorporating both quinoxaline and hydrazone pharmacophores, is designed to enhance binding affinity and optimize drug-like properties, making it a valuable chemical tool for probing kinase function and for structure-activity relationship (SAR) studies aimed at developing more potent and selective kinase inhibitors.

Properties

IUPAC Name

3-benzyl-N-[(E)-(4-fluorophenyl)methylideneamino]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4/c23-18-12-10-17(11-13-18)15-24-27-22-21(14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13,15H,14H2,(H,26,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMKNRNWFDKAML-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline typically involves the condensation of 4-fluorobenzaldehyde with 3-benzyl-2-quinoxalinylhydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone linkage. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

Quinoxaline derivatives have shown promising antimicrobial activity against a range of pathogens. In vitro studies reveal that this compound exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoxaline derivatives has been explored in various models. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases such as arthritis and colitis .

Synthetic Methodologies

The synthesis of this compound typically involves:

  • Formation of Quinoxaline Core : Utilizing starting materials such as o-phenylenediamine and appropriate carbonyl compounds.
  • Hydrazone Formation : Reacting the synthesized quinoxaline with hydrazine derivatives to form the hydrazone linkage.
  • Benzyl Substitution : Introducing the benzyl group through nucleophilic substitution or coupling reactions.

This multi-step synthesis allows for structural modifications that can enhance biological activity .

Case Studies

StudyFocusFindings
Anticancer ActivityInhibition of cancer cell proliferation; induction of apoptosis
Antimicrobial PropertiesEffective against multiple bacterial strains; mechanism involves cell wall disruption
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines; potential treatment for inflammatory diseases

Mechanism of Action

The mechanism of action of 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline involves its interaction with specific molecular targets. The hydrazone linkage and quinoxaline core are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline, we compare it with structurally related quinoxaline derivatives (Table 1).

Table 1: Structural and Functional Comparison of Quinoxaline Derivatives

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight Dihedral Angle* Key Properties/Applications
This compound Benzyl (2), 4-fluorophenyl hydrazone (3) C22H17FN4 368.40 g/mol Not reported Potential kinase inhibition
2-Methyl-3-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]quinoxaline Methyl (2), 4-methylphenyl hydrazone (3) C17H16N4 292.34 g/mol Not reported Antimicrobial activity
2-(4-Fluorophenyl)quinoxaline 4-Fluorophenyl (2) C14H9FN2 224.23 g/mol 22.2° Fluorescence applications
2-(Trifluoromethyl)-3-[(E)-2-{[4-(trifluoromethyl)phenyl]methylidene}hydrazin-1-yl]quinoxaline Trifluoromethyl (2), 4-CF3-phenyl hydrazone (3) C17H10F6N4 384.28 g/mol Not reported Enhanced lipophilicity
2-[(E)-2-(3,4-Dichlorobenzylidene)hydrazin-1-yl]quinoxaline 3,4-Dichlorophenyl hydrazone (3) C15H10Cl2N4 333.17 g/mol Not reported Antiparasitic activity

*Dihedral angle between quinoxaline and substituted aryl rings.

Key Observations

Fluorine (in 4-fluorophenyl) enhances electronic properties compared to non-halogenated analogs. For example, 2-(4-fluorophenyl)quinoxaline exhibits a dihedral angle of 22.2°, suggesting moderate planarity between aromatic rings, which may affect π-π stacking in protein interactions . Trifluoromethyl groups (as in ) increase lipophilicity and metabolic resistance, making such derivatives suitable for CNS-targeting drugs.

Synthetic Routes: Hydrazone formation via condensation of hydrazines and aldehydes is a common strategy (e.g., ). The target compound likely follows a similar pathway, substituting benzyl and 4-fluorophenyl groups. Chloro-quinoxaline intermediates (e.g., 2-chloro-3-methylquinoxaline in ) are pivotal for introducing diverse substituents.

Biological Activity :

  • Hydrazone derivatives often exhibit antimicrobial or antiparasitic activity. For instance, 3,4-dichlorophenyl analogs show promise against tropical diseases .
  • Fluorinated derivatives may target kinases due to fluorine’s ability to modulate hydrogen bonding and hydrophobic interactions .

Crystallographic Validation :

  • Tools like SHELXL () and ORTEP-3 () are critical for determining molecular conformations. The dihedral angles reported in highlight the importance of structural analysis in predicting bioactivity.

Biological Activity

2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structure, featuring a quinoxaline core and a hydrazine moiety, suggests possible interactions with biological targets that could lead to therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C19H18FN5\text{C}_{19}\text{H}_{18}\text{F}\text{N}_5

This structure includes:

  • A quinoxaline ring, which is known for its diverse biological activities.
  • A hydrazine functional group that may contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research into the biological activity of quinoxaline derivatives indicates a range of effects, including anticancer, antimicrobial, and antiparasitic properties. The specific activities associated with this compound are summarized below.

Anticancer Activity

Several studies have explored the anticancer potential of quinoxaline derivatives. For instance:

  • Quinoxaline compounds have shown significant inhibitory effects on various cancer cell lines, including A431 human epidermoid carcinoma cells. Compounds similar to this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
2-benzyl...A4310.29 - 0.90
DoxorubicinA4310.51 - 0.73

The mechanism of action often involves the inhibition of topoisomerase II and DNA intercalation, leading to apoptosis in cancer cells .

Antimicrobial Activity

Quinoxalines have also exhibited notable antimicrobial properties:

  • Research indicates that certain derivatives can inhibit both Gram-positive and Gram-negative bacteria, showcasing dual activity as anticancer and antimicrobial agents .
Compound TypeTarget BacteriaActivity
Quinoxaline DerivativesGram-positive & Gram-negativeInhibition observed

Antiparasitic Activity

In addition to their anticancer and antimicrobial effects, some quinoxaline derivatives have been evaluated for antiparasitic activity against Plasmodium falciparum:

  • Compounds demonstrated effective inhibition of intraerythrocytic stages of the parasite, with IC50 values in the micromolar range .

Case Studies and Experimental Findings

  • Synthesis and Evaluation : A series of quinoxaline derivatives were synthesized and evaluated for their cytotoxicity against various tumor cell lines. Notable compounds exhibited IC50 values significantly lower than those of standard treatments, indicating their potential as effective anticancer agents .
  • Mechanistic Studies : Investigations into the mechanisms revealed that some quinoxalines inhibit Stat3 phosphorylation in cancer cells, a pathway critical for cell survival and proliferation .
  • Structure-Activity Relationship (SAR) : The SAR studies highlighted that modifications on the quinoxaline ring significantly influence biological activity, suggesting avenues for further optimization in drug design .

Q & A

Q. Basic Structural Characterization

  • NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., benzyl vs. fluorophenyl groups) and confirms hydrazone geometry via coupling constants .
  • X-ray crystallography : Determines molecular conformation, hydrogen bonding, and π-π stacking interactions critical for biological or photophysical activity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, especially for halogenated derivatives .

How are quinoxaline derivatives evaluated for antiviral activity in preclinical studies?

Basic Biological Screening
Anti-HIV protocols involve:

  • Reverse transcriptase (RT) inhibition assays : Recombinant HIV-1 RT is incubated with the compound, and inhibition is quantified via radiolabeled dNTP incorporation .
  • Cellular assays : MT-4 or PBMC cells infected with HIV-1 are treated with derivatives, and viral replication is measured using p24 antigen ELISA .
  • Selectivity index (SI) : Calculated as CC50 (cytotoxicity)/IC50 (antiviral potency); SI >10 indicates therapeutic potential .

How can Response Surface Methodology (RSM) optimize the synthesis of quinoxaline derivatives?

Advanced Experimental Design
RSM, particularly Box-Behnken designs, identifies optimal reaction parameters:

  • Variables : Catalyst loading (5–15 mol%), temperature (60–100°C), and reaction time (2–6 hrs) .
  • Output : Yield maximization (e.g., 85–92% achieved with phosphate catalysts in water).
  • Statistical validation : ANOVA confirms model significance (p < 0.05), and contour plots reveal interactions between variables .

How do substituents like bromo or fluoro groups influence the anticancer activity of quinoxaline derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

  • Bromo substitution : Enhances intercalation with DNA/RNA in lung cancer cells (A549), reducing IC50 from 12 µM (nitro-substituted) to 4.5 µM .
  • Fluoro substitution : Improves pharmacokinetics by increasing lipophilicity (LogP +0.3) and metabolic stability .
  • Contradictions : Fluorophenyl groups may reduce potency against kinase targets (e.g., c-MYC) due to steric hindrance, highlighting target-specific SAR .

What computational strategies are employed in designing quinoxaline-based inhibitors?

Q. Advanced Molecular Modeling

  • Docking studies : AutoDock/Vina predict binding poses in HIV RT or tubulin pockets, prioritizing derivatives with H-bonding (e.g., hydrazone-NH to Asp113) and π-cation interactions .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with IC50, guiding substituent placement .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

How can researchers resolve contradictions in bioactivity data across quinoxaline studies?

Advanced Data Analysis
Contradictions arise from:

  • Assay variability : Anticancer IC50s differ between MTT (tetrazolium) and ATP-lite (luminescence) assays due to redox interference .
  • Structural nuances : Meta-substituted fluorophenyl groups may enhance antiviral activity but reduce fluorescence quantum yield by 40% .
  • Solution : Cross-validate data using orthogonal assays (e.g., SPR for binding affinity) and standardize cell lines (e.g., NCI-60 panel) .

What strategies improve the photophysical properties of quinoxaline derivatives for optoelectronic applications?

Q. Advanced Materials Design

  • Donor-acceptor-donor (D-A-D) systems : Introducing biphenyl donors and quinoxaline acceptors achieves deep-blue emission (CIEy = 0.06) with aggregation-induced emission (AIE) .
  • Thermal stability : Phenyl-substituted derivatives exhibit Tg >150°C, suitable for OLED fabrication .
  • Charge transport : Time-of-flight (TOF) measurements show hole mobility up to 10⁻³ cm²/V·s in diphenylamine-functionalized quinoxalines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.